Ethyl 5,6,7,8-tetrahydroquinoline-5-carboxylate
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Overview
Description
Ethyl 5,6,7,8-tetrahydroquinoline-5-carboxylate is an organic compound with the molecular formula C12H15NO2 It belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,6,7,8-tetrahydroquinoline-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of aniline derivatives with ethyl acetoacetate in the presence of a catalyst can yield the desired tetrahydroquinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydroquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield fully hydrogenated quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydroquinoline-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 5,6,7,8-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 5,6,7,8-tetrahydroquinoline-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Similar structure but with a different substitution pattern.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: Another isomer with distinct chemical properties.
5,6,7,8-Tetrahydroquinoline-8-carboxylate: Lacks the ethyl ester group, leading to different reactivity and applications.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 5,6,7,8-tetrahydroquinoline-5-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h4,6,8,10H,2-3,5,7H2,1H3 |
InChI Key |
LASVGBLKGZJXFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1C=CC=N2 |
Origin of Product |
United States |
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